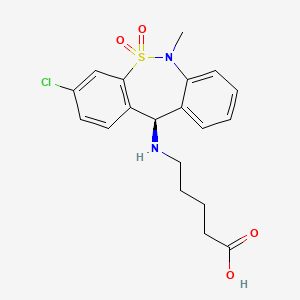
(R)-Pentanoic Acid Tianeptine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine involves multiple steps, starting from the formation of the tricyclic core structure. The process typically includes:
Cyclization reactions: to form the tricyclic core.
Functional group modifications: to introduce the pentanoic acid side chain.
Industrial Production Methods: Industrial production of Tianeptine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent-casting: where the polymer and drug are dissolved in a solvent (often ethanol or water) and a film is cast by solvent evaporation.
Hot melt extrusion: for forming the final product.
Types of Reactions:
Oxidation: Tianeptine undergoes beta-oxidation of its heptanoic side chain.
Reduction: Reduction reactions can modify the tricyclic core structure.
Substitution: Substitution reactions are used to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Catalysts: for facilitating substitution reactions.
Major Products:
Beta-oxidation: leads to the formation of metabolites with modified side chains.
Reduction and substitution: reactions result in derivatives with altered pharmacological properties.
Chemistry:
- Used as a model compound for studying tricyclic antidepressants.
- Investigated for its unique chemical properties and reactions.
Biology:
Medicine:
- Primarily used to treat major depressive disorder and anxiety .
- Investigated for potential use in treating irritable bowel syndrome and fibromyalgia .
Industry:
作用机制
Tianeptine exerts its effects through multiple mechanisms:
Glutamate Receptor Modulation: It modulates the activity of AMPA and NMDA receptors, affecting neural plasticity.
Opioid Receptor Agonism: Acts as a full agonist at mu-type opioid receptors, contributing to its antidepressant effects.
Serotonin Uptake: Stimulates the uptake of serotonin in brain tissue.
相似化合物的比较
Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.
Imipramine: Similar structure but primarily affects serotonin and norepinephrine reuptake.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Uniqueness:
科学研究应用
(R)-Pentanoic Acid Tianeptine, a derivative of tianeptine, is drawing interest for its potential applications, particularly in psychiatric treatment and stress-related disorders. Tianeptine is an atypical tricyclic antidepressant used for treating major depressive and anxiety disorders. Unlike traditional antidepressants that mainly increase serotonin levels, tianeptine is a full agonist at the mu-opioid receptor and modulates glutamate receptors, especially AMPA and NMDA receptors, which are important for synaptic plasticity and neuroprotection. The pentanoic acid side chain in this compound influences its pharmacological properties.
Potential Applications of this compound
This compound in Psychiatric Treatment
this compound may be useful in managing major depressive disorder. Tianeptine has shown efficacy against serious depressive episodes, comparable to amitriptyline, imipramine, and fluoxetine, but with fewer side effects . It has also been found more effective than maprotiline in individuals with co-existing depression and anxiety . Tianeptine also possesses anxiolytic properties, making it useful in treating anxiety disorders, including panic disorder .
This compound and Neuroprotective Effects
this compound exhibits dual action as an opioid receptor agonist and modulates glutamatergic activity, offering a different therapeutic profile from traditional antidepressants. These properties contribute to its potential neuroprotective effects and implications in treating stress-related disorders.
Tianeptine and its Metabolite
Tianeptine's main metabolite, MC5 (pentanoic acid analogue of tianeptine), was studied in patients with chronic renal failure, revealing that renal failure did not affect the disposition of parent tianeptine . However, the MC5 metabolite's terminal half-life was increased in renal patients compared to controls . The sustained rise in plasma levels of the MC5 metabolite suggests that a reduced daily dose should be administered to patients with chronic renal failure .
Further uses of Tianeptine
- Irritable Bowel Syndrome: Tianeptine was at least as effective as amitriptyline in treating irritable bowel syndrome and produced fewer adverse effects .
- Asthma: Tianeptine has been reported to be very effective for asthma, with trials showing a decrease in clinical rating and increased lung function in asthmatic children .
- Other effects: Tianeptine also has anticonvulsant and analgesic effects and has demonstrated effectiveness in treating pain due to fibromyalgia . It has also shown efficacy with minimal side effects in the treatment of attention-deficit hyperactivity disorder .
Considerations
化学反应分析
Metabolic β-Oxidation Pathway
The primary chemical transformation involves β-oxidation of tianeptine's native heptanoic acid side chain (C7) to form (R)-Pentanoic Acid Tianeptine (C5). This enzymatic process occurs in mitochondrial matrices through four sequential reactions per cycle:
This pathway reduces the side chain by two carbons per cycle, converting tianeptine’s heptanoic acid (C21H25ClN2O4S) to the pentanoic acid variant (C19H21ClN2O4S) while retaining the (R)-configuration at the chiral center . The metabolite (MC5) retains μ-opioid receptor agonism but loses PPAR-β/δ activation capacity compared to the parent compound .
Key Synthetic Steps (Patent CN103420937A):
-
Core Structure Formation :
-
Side-Chain Functionalization :
| Parameter | Value | Conditions | Yield/Purity |
|---|---|---|---|
| Ester hydrolysis | 98% conversion | 10% NaOH, 50–60°C, 30 min | 99.5% purity |
| Crystallization | White powder | Ethanol, 5°C, 2h | 80% recovery |
Pharmacodynamic Interactions
This compound demonstrates unique receptor binding kinetics:
The (R)-isomer’s μ-opioid activity drives its antidepressant effects in murine models (e.g., forced swim test) , while its lack of PPAR-β/δ engagement differentiates it from the (S)-isomer’s neuroplasticity mechanisms .
Stability and Degradation
This compound undergoes pH-dependent hydrolysis:
属性
分子式 |
C19H21ClN2O4S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1 |
InChI 键 |
BYPYVXCZPZLHBO-LJQANCHMSA-N |
手性 SMILES |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















